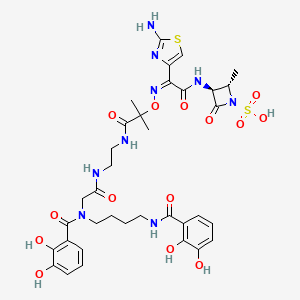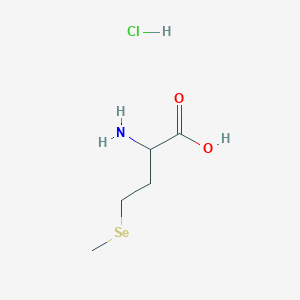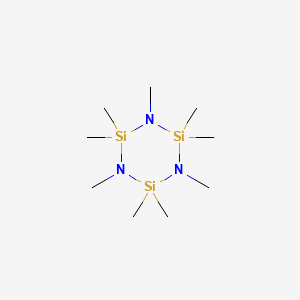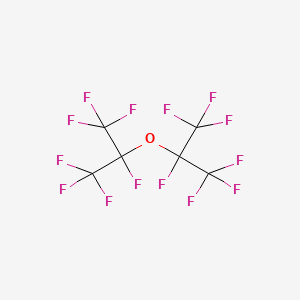
3-Fluoro-4-iodo-2-(methylthio)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-iodo-2-(methylthio)benzaldehyde: is an organic compound with the molecular formula C8H6FIOS and a molecular weight of 296.1 g/mol It is a benzaldehyde derivative, characterized by the presence of fluorine, iodine, and a methylthio group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Fluoro-4-iodo-2-(methylthio)benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Introduction of the iodine and fluorine atoms onto the benzene ring through electrophilic aromatic substitution reactions.
Thioether Formation: Introduction of the methylthio group via nucleophilic substitution reactions.
Formylation: Introduction of the aldehyde group through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The halogen atoms (fluorine and iodine) can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: 3-Fluoro-4-iodo-2-(methylthio)benzoic acid.
Reduction: 3-Fluoro-4-iodo-2-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry:
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-iodo-2-(methylthio)benzaldehyde depends on its specific application. In biochemical studies, it may interact with enzymes or proteins through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The presence of the fluorine and iodine atoms can influence the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
- 3-Fluoro-4-iodo-2-(methylsulfonyl)benzaldehyde
- 3-Fluoro-4-iodo-2-(methylthio)benzoic acid
- 3-Fluoro-4-iodo-2-(methylthio)benzyl alcohol
Comparison:
- 3-Fluoro-4-iodo-2-(methylsulfonyl)benzaldehyde: Contains a methylsulfonyl group instead of a methylthio group, which can affect its reactivity and solubility.
- 3-Fluoro-4-iodo-2-(methylthio)benzoic acid: Contains a carboxylic acid group instead of an aldehyde group, which can influence its acidity and reactivity.
- 3-Fluoro-4-iodo-2-(methylthio)benzyl alcohol: Contains a hydroxyl group instead of an aldehyde group, which can affect its polarity and reactivity.
The unique combination of fluorine, iodine, and a methylthio group in 3-Fluoro-4-iodo-2-(methylthio)benzaldehyde makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C8H6FIOS |
|---|---|
Molekulargewicht |
296.10 g/mol |
IUPAC-Name |
3-fluoro-4-iodo-2-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H6FIOS/c1-12-8-5(4-11)2-3-6(10)7(8)9/h2-4H,1H3 |
InChI-Schlüssel |
NNJPYIZAFUENQP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC(=C1F)I)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (1S,4aS,5S,7aS)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14755281.png)





![(3R,6S,9S,12S,15S,18S,24S,27S,30S,33S,36S,39S,42S,45S)-33-(2-amino-2-oxoethyl)-15,27-bis(3-carbamimidamidopropyl)-45-(carboxymethyl)-6,30-bis[(1S)-1-hydroxyethyl]-24-(hydroxymethyl)-9,36,42-tris[(4-hydroxyphenyl)methyl]-12,18-bis(1H-indol-3-ylmethyl)-5,8,11,14,17,20,23,26,29,32,35,38,41,46,47-pentadecaoxo-39-propan-2-yl-1-thia-4,7,10,13,16,19,22,25,28,31,34,37,40,43,44-pentadecazacyclooctatetracontane-3-carboxylic acid](/img/structure/B14755309.png)
![1H-Pyrrole, 1-[(triethylstannyl)methyl]-](/img/structure/B14755314.png)

![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide](/img/structure/B14755329.png)




